molecular formula C40H78O2 B1623723 16-methylheptadecyl (E)-docos-13-enoate CAS No. 97259-85-3

16-methylheptadecyl (E)-docos-13-enoate

Cat. No.: B1623723
CAS No.: 97259-85-3
M. Wt: 591.0 g/mol
InChI Key: BDYMKXOJTJMBDU-QXMHVHEDSA-N
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Description

16-methylheptadecyl (E)-docos-13-enoate is a chemical compound with the molecular formula C40H78O5 It is an ester formed from the reaction between 16-methylheptadecanol and docos-13-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-methylheptadecyl (E)-docos-13-enoate typically involves the esterification reaction between 16-methylheptadecanol and docos-13-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield of the desired ester. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

16-methylheptadecyl (E)-docos-13-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

16-methylheptadecyl (E)-docos-13-enoate has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 16-methylheptadecyl (E)-docos-13-enoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on membrane dynamics and enzyme function are key areas of interest.

Comparison with Similar Compounds

Similar Compounds

  • 16-methylheptadecyl (E)-octadec-9-enoate
  • 16-methylheptadecyl (E)-eicos-11-enoate
  • 16-methylheptadecyl (E)-tetradec-7-enoate

Uniqueness

16-methylheptadecyl (E)-docos-13-enoate is unique due to its specific chain length and degree of unsaturation. These structural features confer distinct physical and chemical properties, such as melting point, solubility, and reactivity, which differentiate it from other similar compounds. Its specific interactions with biological membranes and enzymes also highlight its potential for unique applications in various fields.

Properties

CAS No.

97259-85-3

Molecular Formula

C40H78O2

Molecular Weight

591.0 g/mol

IUPAC Name

16-methylheptadecyl (Z)-docos-13-enoate

InChI

InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28-31-34-37-40(41)42-38-35-32-29-26-23-20-17-18-21-24-27-30-33-36-39(2)3/h11-12,39H,4-10,13-38H2,1-3H3/b12-11-

InChI Key

BDYMKXOJTJMBDU-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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